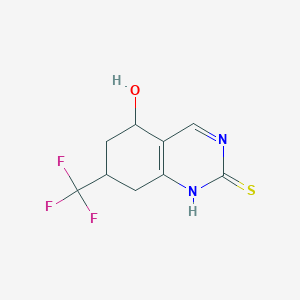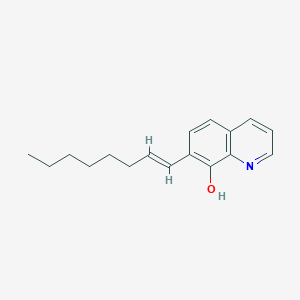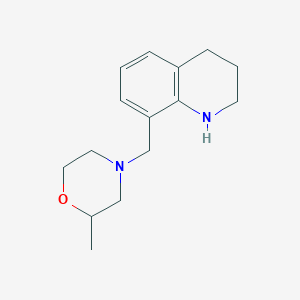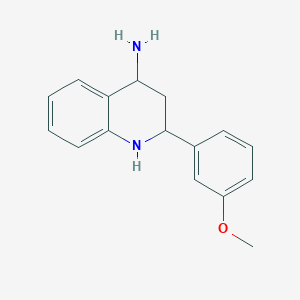![molecular formula C18H14O B11862487 Ethanone, 1-[2-(1-naphthalenyl)phenyl]- CAS No. 858035-58-2](/img/structure/B11862487.png)
Ethanone, 1-[2-(1-naphthalenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(naphthalen-1-yl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a phenyl ring connected by an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(naphthalen-1-yl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene and phenylacetyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of 1-(2-(naphthalen-1-yl)phenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Flow Systems: To ensure consistent production and quality control.
Purification: Techniques such as recrystallization and distillation to obtain high-purity products.
Analyse Des Réactions Chimiques
1-(2-(naphthalen-1-yl)phenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids or quinones
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Typically in anhydrous solvents like ether or tetrahydrofuran (THF)
Products: Alcohols or hydrocarbons
Substitution
Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-(2-(naphthalen-1-yl)phenyl)ethanone has several applications in scientific research:
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: Studied for its photochromic properties, which are useful in developing light-sensitive materials.
Biology
Biological Probes: Utilized in the study of biological systems due to its ability to interact with various biomolecules.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Mécanisme D'action
The mechanism of action of 1-(2-(naphthalen-1-yl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2-(naphthalen-1-yl)phenyl)ethanone can be compared with other aromatic ketones such as benzophenone and acetophenone. While all these compounds share a common ketone functional group, 1-(2-(naphthalen-1-yl)phenyl)ethanone is unique due to the presence of both naphthalene and phenyl rings, which confer distinct chemical and physical properties.
Similar Compounds
Benzophenone: Consists of two phenyl rings connected by a carbonyl group.
Acetophenone: Contains a phenyl ring and a methyl group connected by a carbonyl group.
Naphthyl Ketones: Similar structure but with variations in the position of the naphthalene ring.
Conclusion
1-(2-(naphthalen-1-yl)phenyl)ethanone is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological and medicinal properties make it an interesting subject for further research.
Propriétés
Numéro CAS |
858035-58-2 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
1-(2-naphthalen-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H14O/c1-13(19)15-9-4-5-11-17(15)18-12-6-8-14-7-2-3-10-16(14)18/h2-12H,1H3 |
Clé InChI |
MFYGZRKSQAJUGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


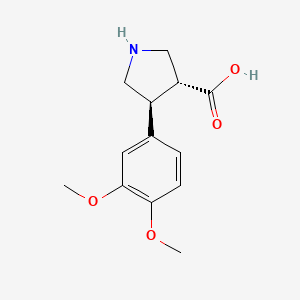
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)


